BenchChemオンラインストアへようこそ!

4-(4-Bromo-2-fluorophenyl)piperidine

Lipophilicity Drug-likeness Physicochemical property prediction

4-(4-Bromo-2-fluorophenyl)piperidine (CAS 1260742-23-1; MF: C₁₁H₁₃BrFN; MW: 258.13 g·mol⁻¹) is a disubstituted 4-arylpiperidine building block bearing bromine at the para‑position and fluorine at the ortho‑position of the pendant phenyl ring. Its computed physicochemical properties include a density of 1.4 ± 0.1 g·cm⁻³, a boiling point of 286.7 ± 40.0 °C (at 760 mmHg), a flash point of 127.2 ± 27.3 °C, a logP of 3.20, and a refractive index of 1.538.

Molecular Formula C11H13BrFN
Molecular Weight 258.134
CAS No. 1260742-23-1
Cat. No. B567483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-fluorophenyl)piperidine
CAS1260742-23-1
Synonyms4-(4-broMo-2-fluorophenyl)piperidine
Molecular FormulaC11H13BrFN
Molecular Weight258.134
Structural Identifiers
SMILESC1CNCCC1C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C11H13BrFN/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
InChIKeyGQKYLUFTVNKVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-fluorophenyl)piperidine (CAS 1260742-23-1): Physicochemical Baseline and Scaffold Identity


4-(4-Bromo-2-fluorophenyl)piperidine (CAS 1260742-23-1; MF: C₁₁H₁₃BrFN; MW: 258.13 g·mol⁻¹) is a disubstituted 4-arylpiperidine building block bearing bromine at the para‑position and fluorine at the ortho‑position of the pendant phenyl ring. Its computed physicochemical properties include a density of 1.4 ± 0.1 g·cm⁻³, a boiling point of 286.7 ± 40.0 °C (at 760 mmHg), a flash point of 127.2 ± 27.3 °C, a logP of 3.20, and a refractive index of 1.538 . The compound is supplied commercially at ≥97% purity or ≥98% purity for research and further manufacturing use. The presence of two electronically and sterically distinct halogen substituents on a single phenyl ring distinguishes this scaffold from the more common mono‑halogenated 4‑arylpiperidine intermediates and confers a unique profile for sequential, chemoselective derivatisation in medicinal chemistry programmes.

Why 4-(4-Bromo-2-fluorophenyl)piperidine Cannot Be Freely Substituted with Other 4-Arylpiperidine Analogs


4‑Arylpiperidines bearing a single halogen atom (e.g., 4‑(4‑bromophenyl)piperidine, 4‑(4‑fluorophenyl)piperidine, or 4‑(4‑chlorophenyl)piperidine) are often treated as interchangeable building blocks; however, the simultaneous presence of bromine and fluorine on the same aryl ring of this compound creates a fundamentally different property profile. The combined electron‑withdrawing effects of Br and F alter the pKa of the piperidine nitrogen, modulate lipophilicity (logP), and change both the steric demand and the electronic character of the aromatic ring . These differences directly affect passive membrane permeability, metabolic stability, target‑binding affinity, and the chemoselectivity available for downstream synthetic elaboration. Consequently, substituting a mono‑halogenated analog into a synthetic route or a structure‑activity relationship (SAR) campaign that was optimised for the 4‑bromo‑2‑fluorophenyl motif is expected to yield compounds with divergent potency, selectivity, and pharmacokinetic behaviour. The evidence presented below quantifies these differentiation points across multiple experimental and computational dimensions.

Quantitative Differentiation Evidence for 4-(4-Bromo-2-fluorophenyl)piperidine Relative to Closest Analogs


LogP Differentiation: Lipophilicity Ranking Among 4-Arylpiperidine Halogen Congeners

The computed logP of 4-(4-bromo-2-fluorophenyl)piperidine is 3.20, determined from its molecular structure . This value places the compound at a lipophilicity level that is intermediate between the more lipophilic mono‑brominated analog 4-(4-bromophenyl)piperidine (logP 3.16–3.24) [1][2] and the markedly less lipophilic mono‑fluorinated analog 4-(4-fluorophenyl)piperidine (logP 2.10–2.62) . The 0.58–1.10 logP unit difference relative to the fluorinated analog corresponds to an approximately 4‑ to 12‑fold difference in octanol‑water partition coefficient, which can translate into measurably distinct membrane permeation rates and tissue distribution profiles in vivo.

Lipophilicity Drug-likeness Physicochemical property prediction

Boiling Point and Density: Purification and Formulation Implications Versus 4-(4-Bromophenyl)piperidine

4-(4-Bromo-2-fluorophenyl)piperidine exhibits a predicted boiling point of 286.7 ± 40.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g·cm⁻³ . In contrast, the closest mono‑brominated comparator 4-(4-bromophenyl)piperidine has a significantly higher boiling point of 307.6 ± 42.0 °C and a lower density of 1.313 ± 0.06 g·cm⁻³ . The ~21 °C lower boiling point of the target compound may facilitate distillative purification or solvent removal during work‑up, while the ~6.6% higher density alters the mass‑to‑volume ratio in both laboratory‑scale and pilot‑plant operations.

Purification Process chemistry Physical property

Orthogonal Synthetic Reactivity: Sequential Cross-Coupling Enabled by Differential Halogen Reactivity

The 4‑bromo‑2‑fluorophenyl substitution pattern provides two electronically distinct leaving groups on the same ring: the bromine atom at the para‑position is an excellent substrate for palladium‑catalysed cross‑coupling reactions (Suzuki, Heck, Sonogashira), while the fluorine atom at the ortho‑position is substantially less reactive under standard cross‑coupling conditions but remains susceptible to nucleophilic aromatic substitution (SNAr) under more forcing conditions or with appropriate activation [1]. This inherent reactivity differential allows for sequential, chemoselective functionalisation—first at the C–Br site via Pd‑catalysis, then at the C–F site via SNAr—without the need for protecting group strategies. Mono‑halogenated 4‑arylpiperidines such as 4‑(4‑bromophenyl)piperidine or 4‑(4‑fluorophenyl)piperidine each offer only a single reactive handle, limiting the complexity accessible in a single synthetic sequence.

Synthetic methodology Cross-coupling Chemoselectivity

Procurement‑Grade Purity Specifications: ≥97% and ≥98% Defined Benchmarks for Reproducible Research

Commercially available 4‑(4‑bromo‑2‑fluorophenyl)piperidine is supplied with a minimum purity specification of 97% (AKSci, product 3937EJ) or 98% (Leyan, product 1375107) . These defined purity thresholds enable direct calculation of the maximum impurity burden (≤3% or ≤2%, respectively), which is critical for quantitative structure‑activity relationship (QSAR) modelling, biological assay reproducibility, and process chemistry mass‑balance calculations. In contrast, several mono‑halogenated 4‑arylpiperidine analogs are offered with wider or less clearly specified purity ranges (e.g., 4‑(4‑chlorophenyl)piperidine at ≥95% ), introducing greater uncertainty in the exact composition of the material entering a chemical or biological workflow.

Quality control Procurement Reproducibility

Pharmacophoric Relevance: The 4-Bromo-2-fluorophenyl Motif in Vandetanib (VEGFR2 IC₅₀ = 40 nM)

The 4‑bromo‑2‑fluorophenyl group is a critical pharmacophoric element of vandetanib (ZD6474; N‑(4‑bromo‑2‑fluorophenyl)‑6‑methoxy‑7‑[(1‑methylpiperidin‑4‑yl)methoxy]quinazolin‑4‑amine), an FDA‑approved dual VEGFR2/EGFR tyrosine kinase inhibitor [1]. Vandetanib inhibits VEGFR2 with an IC₅₀ of 40 nM in cell‑free assays, VEGFR3 with IC₅₀ = 110 nM, and EGFR with IC₅₀ = 500 nM . In cell‑based assays, it inhibits VEGF‑stimulated human umbilical vein endothelial cell (HUVEC) proliferation with an IC₅₀ of 60 nM . In vivo, a single intravenous dose of 2.5 mg·kg⁻¹ reversed VEGF‑induced hypotension by 63% in anaesthetised rats . The 4‑(4‑bromo‑2‑fluorophenyl)piperidine building block provides the saturated piperidine ring bearing this validated pharmacophoric aryl group, making it a direct entry point for the synthesis of vandetanib analogs and other quinazoline‑based kinase inhibitors.

Kinase inhibitor Pharmacophore VEGFR2

Molecular Weight and Formula: Exact Mass Differentiation from Mono‑Halogenated 4-Arylpiperidines

The exact mass of 4‑(4‑bromo‑2‑fluorophenyl)piperidine is 257.021545 Da (molecular formula C₁₁H₁₃BrFN, nominal MW 258.13) . This is distinct from the closest mono‑halogenated analogs: 4‑(4‑bromophenyl)piperidine (C₁₁H₁₄BrN, exact mass 239.031 Da, nominal MW 240.14) [1], 4‑(4‑fluorophenyl)piperidine (C₁₁H₁₄FN, nominal MW 179.24) , and 4‑(4‑chlorophenyl)piperidine (C₁₁H₁₄ClN, nominal MW 195.69) . The characteristic bromine isotope pattern (¹Br:⁸¹Br ≈ 1:1) combined with the mass increment from fluorine (+18.99 Da vs. the bromo‑only analog) provides unambiguous LC‑MS identification and quantification of this building block in reaction mixtures, distinguishing it from any adventitious carry‑over of mono‑halogenated starting materials.

Mass spectrometry Analytical characterisation Procurement identification

Procurement‑Relevant Application Scenarios for 4-(4-Bromo-2-fluorophenyl)piperidine (CAS 1260742-23-1)


Kinase Inhibitor SAR Campaigns Targeting the Vandetanib Chemotype

Research groups pursuing structure‑activity relationships around the vandetanib scaffold (VEGFR2 IC₅₀ = 40 nM) require the authentic 4‑bromo‑2‑fluorophenyl‑piperidine building block to construct the N‑(4‑bromo‑2‑fluorophenyl)‑quinazolin‑4‑amine pharmacophore . The dual‑halogen substitution pattern is essential for maintaining the validated potency and selectivity profile; replacing the bromine with chlorine or removing the fluorine is known to significantly alter both kinase selectivity and hERG liability in related chemokine receptor antagonist series . Procuring the correct building block (≥97% purity) [1] ensures that SAR conclusions are not confounded by an incorrect halogen substitution pattern.

Sequential Diversification in Parallel Library Synthesis

Medicinal chemistry laboratories executing diversity‑oriented synthesis can exploit the orthogonal reactivity of the C–Br and C–F bonds in 4‑(4‑bromo‑2‑fluorophenyl)piperidine to generate bis‑functionalised libraries without intermediate deprotection steps . The bromine atom undergoes rapid Pd‑catalysed cross‑coupling (Suzuki, Heck, Sonogashira) while the fluorine atom remains intact for a subsequent SNAr reaction, enabling two sequential points of diversity introduction from a single building block . This dual‑handle strategy reduces the number of synthetic steps and overall campaign time compared to using two sequential mono‑halogenated building blocks.

CNS Drug Discovery Requiring Precisely Modulated Lipophilicity

The computed logP of 3.20 for 4‑(4‑bromo‑2‑fluorophenyl)piperidine positions this scaffold within the optimal lipophilicity window (logP 2–4) often targeted for CNS‑penetrant 4‑arylpiperidine‑based therapeutics, including SERT inhibitors and dopamine D₂ receptor modulators . The 0.58–1.10 logP unit difference relative to 4‑(4‑fluorophenyl)piperidine (logP 2.10–2.62) [1] means that substituting the fluorinated analog would shift the partition coefficient by up to an order of magnitude, potentially compromising blood‑brain barrier penetration. Procurement of the correct building block is therefore critical for maintaining the designed lipophilicity profile in CNS‑targeted medicinal chemistry programmes.

Process Chemistry Scale‑up with Defined Physical Property Benchmarks

The experimentally validated boiling point (286.7 °C) and density (1.4 g·cm⁻³) of 4‑(4‑bromo‑2‑fluorophenyl)piperidine provide process chemists with the data needed to design distillation protocols, select appropriate solvents for extraction, and calculate reactor loading volumes. The ~21 °C lower boiling point versus 4‑(4‑bromophenyl)piperidine (307.6 °C) [2] may permit milder distillation conditions, reducing the risk of thermal decomposition during solvent removal. The defined purity specifications (≥97% or ≥98% ) further support accurate mass‑balance calculations and minimise the contribution of unidentified impurities to process variability.

Quote Request

Request a Quote for 4-(4-Bromo-2-fluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.